![molecular formula C9H15NO2 B1604081 1-氮杂双环[2.2.1]庚烷-2-羧酸乙酯 CAS No. 646055-79-0](/img/structure/B1604081.png)

1-氮杂双环[2.2.1]庚烷-2-羧酸乙酯

描述

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular weight of 205.68 . It is also known as ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride .

Synthesis Analysis

A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate has been reported in the literature . This synthesis involves the use of 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide . The method has been modified by incorporating a chiral substituted benzyl group on the nitrogen atom, leading to the first reported process for the preparation of these esters in enantiomerically pure form .Molecular Structure Analysis

The molecular structure of Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate is unique and complex. It includes a seven-membered ring with a nitrogen atom at one bridgehead . The absolute configuration of the bicyclic esters was deduced by X-ray crystallography of an intermediate .Chemical Reactions Analysis

The chemical reactions involving Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate are diverse. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates .Physical And Chemical Properties Analysis

Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate has a molecular weight of 205.68 . More detailed physical and chemical properties are not available in the current literature.科学研究应用

不对称合成与环加成

1-氮杂双环[2.2.1]庚烷-2-羧酸乙酯衍生物通过水溶液中的氮杂-狄尔斯-阿尔德反应合成,展示了在不对称合成中的应用。这些衍生物,如 Waldmann 和 Braun(1991 年)合成的衍生物,在复杂有机化合物的形成中显示出潜力,特别是在立体化学领域 (Waldmann & Braun, 1991)。

抗疟疾活性

在寻找新的抗疟疾药物的过程中,已经探索了 1-氮杂双环[2.2.1]庚烷-2-羧酸乙酯的衍生物。Ningsanont 等人(2003 年)合成了衍生物并评估了它们对引起疟疾的寄生虫恶性疟原虫的体外活性,展示了该化合物在药物化学中的潜力 (Ningsanont et al., 2003)。

双环酯的合成

Cottrell 等人(1991 年)开发了一种合成 1-氮杂双环[2.2.1]庚烷-3-羧酸乙酯的新方法,以对映体纯净的形式获得了这些酯。这一进展对于在药物研究中合成立体化学复杂的分子具有重要意义 (Cottrell et al., 1991)。

青霉素类 β-内酰胺的合成

该化合物还用于合成 β-内酰胺类抗生素。Chiba 等人(1985 年)由丙酸乙酯合成了青霉素的基本骨架,证明了它在开发关键抗生素结构中的作用 (Chiba et al., 1985)。

芳香化酶抑制活性

在癌症研究中,特别是在激素依赖性肿瘤(如乳腺癌)中,1-氮杂双环[2.2.1]庚烷-2-羧酸乙酯的衍生物显示出前景。Staněk 等人(1991 年)合成的衍生物对人胎盘芳香化酶(一种负责产生雌激素的酶)表现出显着的抑制活性 (Staněk et al., 1991)。

β-内酰胺酶抑制

CP-45,899,1-氮杂双环[2.2.1]庚烷-2-羧酸乙酯的衍生物,可作为几种细菌青霉素酶和头孢菌素酶的抑制剂,展示了其在对抗抗生素耐药细菌中的潜力。English 等人(1978 年)阐释了该化合物如何扩展 β-内酰胺类的抗菌谱 (English et al., 1978)。

安全和危害

属性

IUPAC Name |

ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(11)8-5-7-3-4-10(8)6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTUVXPAUKQGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCN1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624434 | |

| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646055-79-0 | |

| Record name | Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

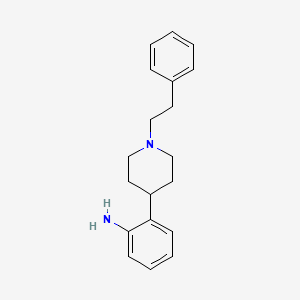

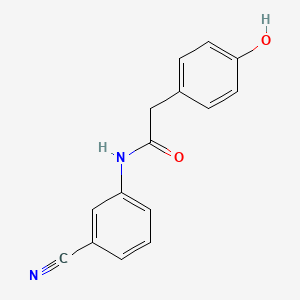

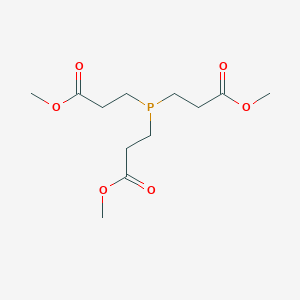

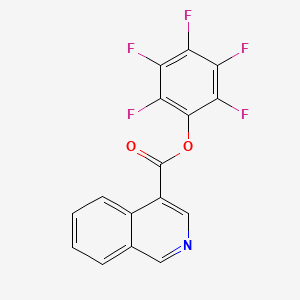

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Nickel(2+);2-[[[2-[(1-oxido-2-piperidin-1-ylethylidene)amino]phenyl]-phenylmethylidene]amino]acetate](/img/structure/B1603998.png)

![2-[3-[(4-Amino-2-ethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;bromide;hydrobromide](/img/structure/B1604004.png)

![N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-methyl]-N-methylamine](/img/structure/B1604020.png)